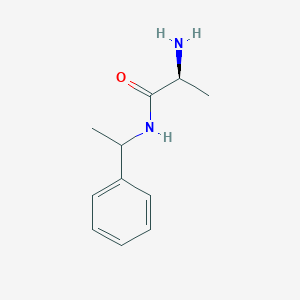
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a complex organic compound that features a pyridine ring substituted with fluorine, a sulfonyl fluoride group, and a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoropyridine with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl fluoride group. The cyanophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of cyanobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Cross-coupling reactions: The cyanophenyl group can participate in further cross-coupling reactions to form more complex structures.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves nucleophiles like amines or alcohols in the presence of a base.
Cross-coupling reactions: Palladium catalysts and boronic acid derivatives are commonly used.
Oxidation and reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be used as a probe to study biological processes involving sulfonyl fluoride groups.
Mécanisme D'action
The mechanism by which 6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The fluorine and cyanophenyl groups can also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Cyanophenyl)-2-fluoropyridine: Lacks the sulfonyl fluoride group, which may result in different reactivity and applications.
2-Fluoropyridine-3-sulfonyl fluoride:
4-Cyanophenylsulfonyl fluoride: Lacks the fluoropyridine ring, which may alter its chemical behavior and applications.
Uniqueness
6-(4-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H6F2N2O2S |
|---|---|
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
6-(4-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)6-5-10(16-12)9-3-1-8(7-15)2-4-9/h1-6H |
Clé InChI |
SIAKYVUALSDJRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


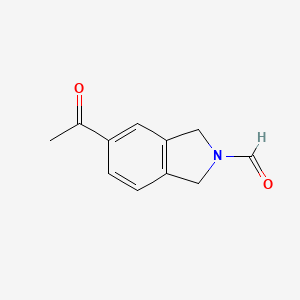
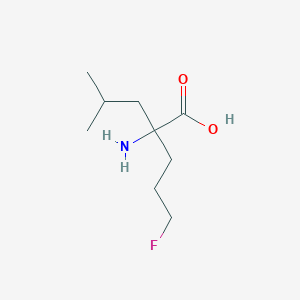
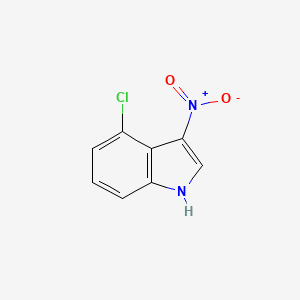
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
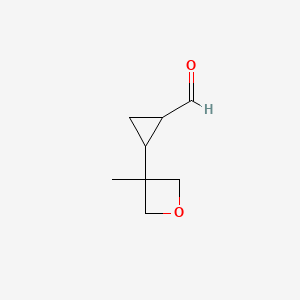
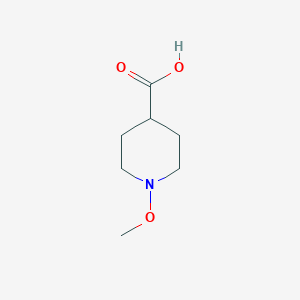
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
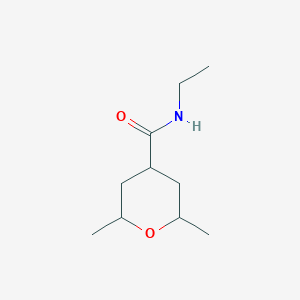
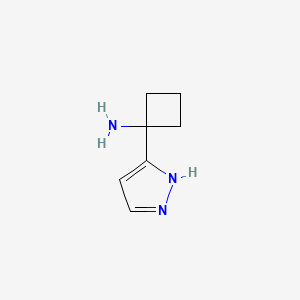
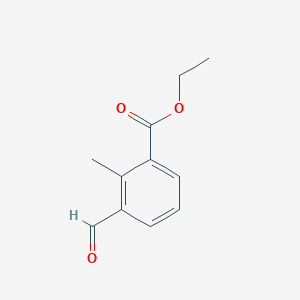
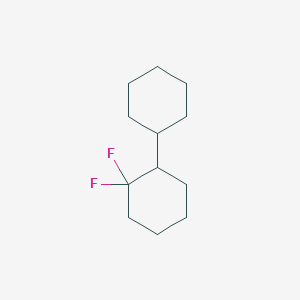

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
